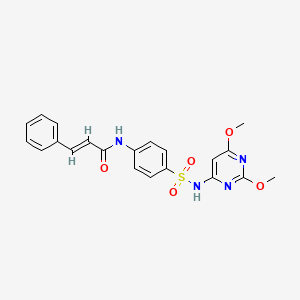
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a cinnamamide moiety linked to a sulfamoylphenyl group, which is further connected to a dimethoxypyrimidinyl ring. This unique structure endows the compound with specific chemical and biological properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide typically involves a multi-step process:
-
Formation of the Sulfamoylphenyl Intermediate
Starting Materials: 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane) at room temperature.
-
Coupling with Cinnamoyl Chloride
Starting Materials: The sulfamoylphenyl intermediate and cinnamoyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent (e.g., dichloromethane) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the cinnamamide moiety.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the cinnamamide group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substituted derivatives at the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Amines in ethanol with catalytic amounts of acid.
Applications De Recherche Scientifique
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide has diverse applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
-
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Cell Signaling: Modulates signaling pathways in cellular processes.
-
Medicine
Anti-inflammatory: Exhibits potential anti-inflammatory properties by inhibiting specific cytokines.
Anticancer: Investigated for its ability to induce apoptosis in cancer cells.
-
Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide: Shares a similar sulfamoylphenyl structure but with an acetamide group instead of a cinnamamide group.
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzoamide: Contains a benzoamide moiety, differing in the aromatic substitution.
Uniqueness
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is unique due to its cinnamamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Propriétés
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,26)(H,23,24,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKYPRKQIDTNZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
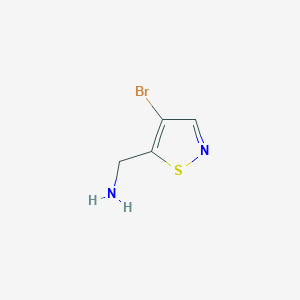
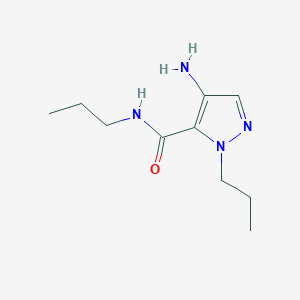
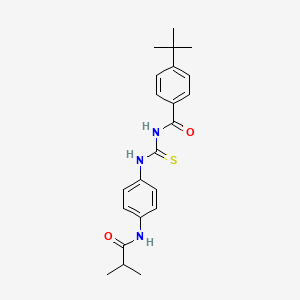
![ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE](/img/structure/B2514438.png)
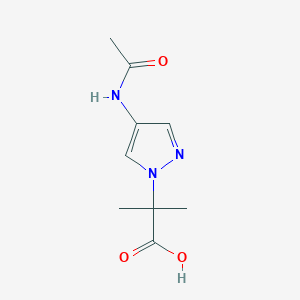
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2514441.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
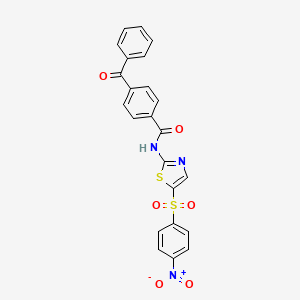
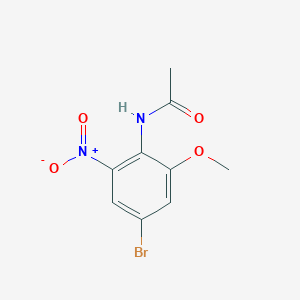
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)
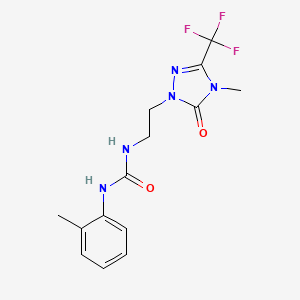
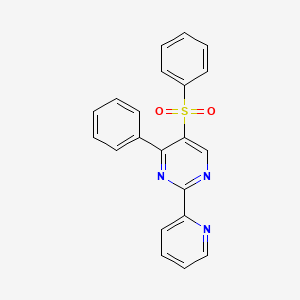
![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
